Product packaging for cIAP1 Ligand-Linker Conjugates 13(Cat. No.:)

cIAP1 Ligand-Linker Conjugates 13

Cat. No.: B11929378
M. Wt: 704.9 g/mol
InChI Key: NEFJJLSTXCBUOY-SBPNQFBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) in Chemical Biology Research

PROTACs and SNIPERs are heterobifunctional molecules, meaning they consist of two distinct active domains connected by a chemical linker. wikipedia.orgjst.go.jp One end of the molecule binds to a specific protein of interest (POI) that is targeted for degradation, while the other end recruits an E3 ubiquitin ligase. tandfonline.comthermofisher.com This proximity induces the E3 ligase to tag the POI with ubiquitin, a small regulatory protein. nih.gov This "tag" marks the POI for destruction by the proteasome, the cell's protein degradation machinery. wikipedia.org

SNIPERs are a specific class of these degraders that utilize the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase. jst.go.jpsci-hub.box The development of SNIPERs has broadened the scope of TPD by providing alternative E3 ligases for recruitment. sci-hub.box

The Foundational Role of E3 Ubiquitin Ligases in Induced Protein Degradation Mechanisms

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis. The specificity of this system is largely determined by the E3 ubiquitin ligases, of which there are over 600 in humans. nih.gov These enzymes are responsible for recognizing specific substrates (the proteins to be degraded) and catalyzing the transfer of ubiquitin to them. nih.gov

PROTACs and SNIPERs exploit this natural process by artificially bringing a target protein into close proximity with an E3 ligase, thereby tricking the cell into degrading a protein it normally would not. mdpi.com The choice of E3 ligase to recruit is a critical aspect of degrader design, as it can influence the efficiency and selectivity of degradation. researchgate.net Cellular inhibitor of apoptosis protein 1 (cIAP1) is one such E3 ligase that has proven to be a valuable target for this technology. sci-hub.boxmolbiolcell.org

Historical Development and Academic Significance of cIAP1 Ligand-Linker Conjugates as a Class of Protein Degraders

The discovery that certain small molecules could bind to IAP proteins and induce their E3 ligase activity was a pivotal moment. sci-hub.boxnih.gov Researchers found that ligands like Bestatin (B1682670) and Smac mimetics could engage with the BIR3 domain of cIAP1, leading to its auto-ubiquitination and subsequent degradation. sci-hub.boxpnas.org This understanding paved the way for the development of cIAP1-recruiting degraders.

The academic significance of these conjugates lies in their ability to expand the "druggable" proteome. Many disease-relevant proteins lack active sites that can be targeted by traditional inhibitors. thermofisher.com TPD strategies, including those using cIAP1, overcome this limitation by targeting the protein for degradation rather than inhibiting its function. wikipedia.org The linker component of these conjugates has also been a subject of intense research, with studies showing that its length and composition can significantly impact the potency and cellular activity of the degrader. nih.govresearchgate.net

Overview of cIAP1 Ligand-Linker Conjugates 13 as a Representative Chemical Probe in Degradation Research

This compound is a chemical entity that embodies the principles of TPD. medchemexpress.combiocat.com It consists of a ligand that specifically binds to the cIAP1 E3 ubiquitin ligase, connected to a PROTAC linker. medchemexpress.comdcchemicals.com This conjugate serves as a versatile building block for the synthesis of SNIPERs. medchemexpress.combiocat.com By attaching a ligand for a specific protein of interest to the other end of the linker, researchers can create a custom degrader for that protein. medchemexpress.com

This modularity makes this compound a valuable tool in chemical biology for exploring the degradation of various protein targets. Its use allows for the systematic investigation of the role of cIAP1 in induced protein degradation and the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H52N4O8 B11929378 cIAP1 Ligand-Linker Conjugates 13

Properties

Molecular Formula

C39H52N4O8

Molecular Weight

704.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m1/s1

InChI Key

NEFJJLSTXCBUOY-SBPNQFBHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Molecular Architecture and Chemical Design Principles of Ciap1 Ligand Linker Conjugates 13

Constituent Components of cIAP1 Ligand-Linker Conjugates 13

The molecular structure of cIAP1 Ligand-Linker Conjugate 13 is a carefully orchestrated assembly of three key parts: a cIAP1-recruiting ligand, an intermolecular linker, and a reactive functional group for the conjugation of a target-protein ligand.

The cIAP1-Recruiting Ligand Moiety in the Conjugate Design

The efficacy of a SNIPER molecule is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase. In the case of cIAP1 Ligand-Linker Conjugate 13, this critical function is performed by a ligand derived from bestatin (B1682670). tandfonline.comresearchgate.net Bestatin and its derivatives, such as methyl bestatin (MeBS), are known to bind to cIAP1, an E3 ligase that plays a role in apoptosis and immune signaling. medchemexpress.comnih.gov The interaction of the bestatin moiety with cIAP1 initiates the process of ubiquitination, where ubiquitin molecules are tagged onto the target protein, marking it for degradation by the proteasome. researchgate.netnih.gov Early research into SNIPERs utilized bestatin and its analogs as the cIAP1-binding component, demonstrating the viability of this approach for inducing the degradation of target proteins like the cellular retinoic acid-binding proteins (CRABP-I and -II). researchgate.net

Strategic Design Considerations for cIAP1 Ligand-Linker Conjugates

The development of effective protein degraders is not merely a matter of connecting a ligand and a warhead. Several strategic factors must be considered to optimize the performance of the final molecule.

Optimization of cIAP1 Ligand Binding Affinity and Selectivity

The binding affinity of the E3 ligase ligand is a key determinant of a SNIPER's potency. While bestatin-based ligands are effective at recruiting cIAP1, their binding affinity is considered modest. medchemexpress.com Research has shown that employing more potent IAP antagonists, such as SMAC mimetics, can significantly enhance the degradation efficiency of the resulting SNIPERs. tandfonline.com These second-generation IAP ligands often exhibit higher affinity for cIAP1, leading to more efficient recruitment of the E3 ligase and, consequently, more robust degradation of the target protein. The design of cIAP1 Ligand-Linker Conjugate 13 with its bestatin-derived moiety represents a foundational approach, with the potential for future iterations to incorporate higher-affinity IAP ligands.

Parametric Analysis of Linker Length and Chemical Composition in this compound

The linker is not just a passive spacer; its length and chemical composition are critical parameters that influence the stability and efficacy of the ternary complex formed between the SNIPER, the target protein, and cIAP1. nih.gov A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the degrader to both proteins. Conversely, an excessively long linker might result in a less stable ternary complex, reducing the efficiency of ubiquitin transfer. Studies have demonstrated that varying the length of the PEG linker in bestatin-based SNIPERs can even alter the selectivity of degradation between two closely related proteins. nih.gov Therefore, the specific length of the PEG linker in cIAP1 Ligand-Linker Conjugate 13 has been rationally chosen, likely based on empirical data from similar constructs, to provide a versatile starting point for the synthesis of effective SNIPERs for a range of protein targets.

Synthetic Methodologies for Assembling cIAP1 Ligand-Linker Conjugates

The assembly of the final conjugate requires the careful coupling of the synthesized IAP ligand with the functionalized linker. A common method for this is amide bond formation, where a carboxylic acid derivative of one component reacts with an amine on the other.

In the context of the AR-SNIPER 13 from the work of Itoh et al., the synthesis would involve the following conceptual steps:

Preparation of the IAP Ligand: Synthesis of the core IAP antagonist structure, often involving multiple steps of organic synthesis to create the necessary heterocyclic and stereochemically defined features. This would be followed by the introduction of a functional group, such as a carboxylic acid, to enable linkage.

Preparation of the Linker: The PEG-based linker would be synthesized with a reactive group at each end. For instance, one end could have an amine protected with a suitable protecting group (e.g., Boc), and the other end would have a group capable of reacting with the IAP ligand.

Conjugation and Deprotection: The IAP ligand would be chemically joined to one end of the linker. Following this conjugation, the protecting group on the terminal amine of the linker would be removed to yield the final cIAP1 Ligand-Linker Conjugate 13, ready for attachment to a target protein ligand.

The following table outlines the key reactants and reaction types involved in the probable synthesis of cIAP1 Ligand-Linker Conjugate 13.

StepReactant 1Reactant 2Reaction TypeProduct
1 Protected IAP Ligand PrecursorVarious ReagentsMulti-step organic synthesisFunctionalized IAP Ligand
2 PEG derivativeProtecting and Activating ReagentsFunctional group manipulationBifunctional Linker
3 Functionalized IAP LigandBifunctional LinkerAmide CouplingProtected Conjugate
4 Protected ConjugateDeprotecting AgentDeprotectioncIAP1 Ligand-Linker Conjugate 13

The precise details of the synthetic route, including reagents, reaction conditions, and purification methods, are critical for achieving a high yield and purity of the final product. The characterization of the intermediate and final compounds would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their chemical identity and purity.

Mechanistic Elucidation of Protein Degradation by Ciap1 Ligand Linker Conjugates 13

Engagement and Recruitment of the cIAP1 E3 Ubiquitin Ligase by the Conjugate

The fundamental first step in the mechanism of action of cIAP1 Ligand-Linker Conjugate 13 is the specific binding to and recruitment of the cIAP1 E3 ubiquitin ligase. This interaction is mediated by a distinct IAP ligand integrated into the conjugate's structure. nih.gov This ligand is designed to mimic the endogenous IAP-binding motif of proteins like the second mitochondria-derived activator of caspases (SMAC). sigmaaldrich.com

The design of the IAP ligand within the conjugate is crucial for its efficacy. For instance, early SNIPERs utilized ligands like methyl bestatin (B1682670) (MeBS), while later iterations incorporated higher-affinity IAP ligands to enhance the efficiency of cIAP1 recruitment. sci-hub.box

Formation and Stabilization of the cIAP1-Conjugate-Target Protein Ternary Complex

Following the engagement of cIAP1, the heterobifunctional nature of cIAP1 Ligand-Linker Conjugate 13 facilitates the formation of a crucial ternary complex. This complex consists of the cIAP1 E3 ligase, the conjugate molecule, and the target protein, which in this case is the Androgen Receptor (AR). nih.gov The conjugate acts as a molecular bridge, with one end binding to cIAP1 and the other end binding to AR.

The formation of a stable and productive ternary complex is a key determinant of successful protein degradation. The geometry and stability of this complex are influenced by several factors, including the specific ligands for both the E3 ligase and the target protein, as well as the length and composition of the linker connecting them. sci-hub.box The linker is not merely a passive spacer but plays an active role in orienting the two proteins in a manner that is conducive to the subsequent ubiquitination reaction.

Studies with other SNIPERs, such as those targeting the cellular retinoic acid-binding protein-II (CRABP-II), have demonstrated that the ability to effectively cross-link the target protein and cIAP1 is essential for inducing poly-ubiquitination and degradation. sci-hub.boxnih.gov This principle is directly applicable to the action of cIAP1 Ligand-Linker Conjugate 13 on the Androgen Receptor.

Catalytic Mechanism of Target Protein Polyubiquitination Mediated by cIAP1

Once the ternary complex is formed and stabilized, cIAP1 is positioned in close proximity to the Androgen Receptor, enabling the catalytic transfer of ubiquitin molecules to the target protein. As a RING-type E3 ligase, cIAP1 facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein.

The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. The cIAP1 in the ternary complex then recruits this ubiquitin-loaded E2 enzyme and catalyzes the formation of an isopeptide bond between the C-terminus of ubiquitin and the ε-amino group of a lysine residue on the Androgen Receptor. This process is repeated to build a polyubiquitin (B1169507) chain on the target protein.

The type of polyubiquitin chain assembled is a critical determinant of the protein's fate. While K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation, cIAP1 has been shown to assemble various types of ubiquitin linkages. This versatility in chain formation may influence the efficiency and regulation of the degradation process.

Proteasome-Dependent Degradation Pathway Integration Following Ubiquitination

The polyubiquitinated Androgen Receptor is subsequently recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted or damaged proteins. The polyubiquitin chain acts as a degradation signal, or "degron," that is recognized by ubiquitin receptors within the proteasome's regulatory particle.

Upon recognition, the proteasome unfolds the ubiquitinated Androgen Receptor and threads it into its catalytic core, where it is cleaved into small peptides. The ubiquitin molecules are typically recycled during this process. The degradation of the target protein is an irreversible event that effectively reduces its cellular levels.

The successful degradation of the target protein is contingent on a functional ubiquitin-proteasome system. The use of proteasome inhibitors has been shown to block the degradation of target proteins induced by SNIPERs, confirming the reliance of this technology on this cellular degradation pathway. sci-hub.box

The Catalytic Nature of cIAP1 Ligand-Linker Conjugates 13 Activity in Cellular Systems

A key feature of PROTACs and SNIPERs, including cIAP1 Ligand-Linker Conjugate 13, is their catalytic mode of action. Once the Androgen Receptor is ubiquitinated and targeted for degradation, the conjugate can dissociate from the complex and recruit another molecule of the target protein and cIAP1. This cycle of binding, ubiquitination, and release allows a single molecule of the conjugate to induce the degradation of multiple target protein molecules.

This catalytic activity means that substoichiometric amounts of the conjugate can lead to a significant reduction in the levels of the target protein. This is a distinct advantage over traditional inhibitors that require stoichiometric occupancy of the target's active site to exert their effect. The ability of cIAP1 Ligand-Linker Conjugate 13 to act catalytically enhances its potential as a potent modulator of Androgen Receptor levels in cellular systems. sigmaaldrich.comsci-hub.box

The sustained degradation effect observed with some SNIPERs further underscores their catalytic nature and stability within the cellular environment. sci-hub.box

Preclinical Investigations and Cellular Outcomes Mediated by Ciap1 Ligand Linker Conjugates 13

Modulation of Cellular Apoptotic Pathways and Regulation of Cell Survival by Degradation

The fundamental mechanism of cIAP1 Ligand-Linker Conjugate 13 involves redirecting the ubiquitination machinery to a specific target, in this case, the Androgen Receptor. medchemexpress.comnih.gov Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, are key regulators of apoptosis, often by inhibiting caspases. nih.gov By recruiting cIAP1, SNIPERs can induce the polyubiquitination of the target protein, marking it for degradation by the proteasome. medchemexpress.comnih.gov

This targeted degradation has profound implications for cell survival. The Androgen Receptor is a critical survival factor in certain cancers, such as prostate cancer. By eliminating AR, cIAP1 Ligand-Linker Conjugate 13 effectively removes a key driver of cell proliferation and survival, thereby promoting apoptotic pathways. The degradation of AR disrupts the downstream signaling necessary for the expression of anti-apoptotic and proliferative genes. While the primary action is the degradation of the target protein, the recruitment of cIAP1 can also lead to its own auto-ubiquitination and degradation, further sensitizing cells to apoptotic signals. tandfonline.comnih.gov

Inducible Degradation of Specific Oncoproteins and Disease-Relevant Targets by cIAP1 Ligand-Linker Conjugates 13

The utility of cIAP1 Ligand-Linker Conjugate 13 is exemplified by its specific and effective degradation of the Androgen Receptor, a well-established oncoprotein. Preclinical studies have demonstrated its ability to significantly reduce cellular levels of AR. medchemexpress.comnih.gov

In the key study, the AR-targeting SNIPER, compound 13 , was shown to substantially decrease AR protein levels in cells. medchemexpress.comnih.gov This demonstrates the conjugate's ability to selectively engage and eliminate a specific, disease-relevant target. The degradation is dose-dependent and highlights the precision of this chemical knockdown approach. The specificity is conferred by the ligand portion of the conjugate that is designed to bind exclusively to the target protein.

Table 1: Targeted Degradation of Nuclear Receptors by cIAP1-Recruiting SNIPERs

Compound ID (in source) Target Nuclear Receptor Cellular Outcome Reference
SNIPER (AR) 13 Androgen Receptor (AR) Significant reduction of AR protein levels medchemexpress.comnih.gov
SNIPER (RAR) 9 Retinoic Acid Receptor (RAR) Significant reduction of RAR protein levels medchemexpress.comnih.gov

This table is based on findings from Itoh Y, et al. Bioorg Med Chem. 2011 and Demizu Y, et al. Bioorg Med Chem Lett. 2012.

Reconstitution of Cellular Homeostasis Through Targeted Protein Depletion

Pathological states, particularly cancer, are often characterized by a dysregulation of cellular homeostasis, where the overabundance or hyperactivity of oncoproteins drives disease progression. By specifically depleting these proteins, cIAP1 Ligand-Linker Conjugate 13 can help restore a cellular state that is less conducive to disease.

For instance, in hormone-dependent cancers, the overexpression of nuclear receptors like the Androgen Receptor leads to uncontrolled cell growth. The targeted removal of AR by compound 13 can interrupt this oncogenic signaling, pushing the cell back towards a more regulated state. This approach contrasts with traditional inhibitors, which only block the protein's function and may require continuous high-dose administration. Protein depletion, however, offers a more definitive and potentially longer-lasting effect, contributing to the re-establishment of normal cellular control mechanisms. In a broader context, cIAP1 itself is involved in maintaining cellular homeostasis under stress conditions, such as endoplasmic reticulum (ER) stress, by promoting the degradation of stress-mediating proteins. medchemexpress.cn This highlights the dual role of the cIAP1 system in both induced degradation and natural cellular regulation.

Exploration of "Undruggable" Proteome Targets via this compound

A significant advantage of the protein degradation strategy embodied by conjugates like cIAP1 Ligand-Linker Conjugate 13 is its potential to target proteins previously considered "undruggable." nih.govmdpi.com These are often proteins that lack a well-defined active site for small molecule inhibition, such as scaffolding proteins and transcription factors.

The Androgen Receptor, while a target for conventional antagonists, serves as a proof-of-concept for this broader application. The principle of hijacking an E3 ligase requires only a binding site on the target protein, not necessarily a functionally active one. This opens up a vast portion of the proteome to therapeutic intervention. The successful design of compound 13 to degrade AR provides a framework for developing similar conjugates for other challenging targets. medchemexpress.comnih.gov By simply swapping the target-binding ligand, the cIAP1-recruiting machinery can be redirected to other proteins of interest, offering a versatile platform for exploring the degradation of a wide array of proteins implicated in disease. This modularity is a cornerstone of the SNIPER and PROTAC technologies, promising to expand the druggable genome significantly.

Structure Activity Relationship Sar Profiling for Ciap1 Ligand Linker Conjugates 13 Optimization

Quantitative Assessment of cIAP1 Ligand Derivatizations on Degradation Potency

The affinity of the degrader for the E3 ligase is a crucial determinant of its efficacy. For cIAP1-based degraders, ligands are often derived from small molecule mimetics of the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases). The potency of the degrader is directly influenced by modifications to this cIAP1-binding moiety.

Derivatization of the IAP ligand can lead to significant improvements in the degradation of the target protein. For instance, in the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), it has been demonstrated that enhancing the binding affinity of the IAP ligand module results in superior protein-knockdown activity. researchgate.netnih.gov This is often achieved through chemical modifications that optimize the interaction with the BIR3 domain of cIAP1. The degradation of cIAP1 itself is triggered by the binding of the antagonist to this domain, which induces autoubiquitination and subsequent proteasomal degradation. nih.gov

The following table illustrates the impact of cIAP1 ligand modifications on the degradation of a target protein, as measured by the half-maximal degradation concentration (DC₅₀). A lower DC₅₀ value indicates a more potent compound.

Compound cIAP1 Ligand Modification Target Protein DC₅₀ (nM)
Compound AParent IAP LigandBTK150
Compound BMethyl-Substituted LigandBTK75
Compound CFluoro-Substituted LigandBTK50
Compound DCyclopropyl-Modified LigandBTK25

This table presents representative data to illustrate the concept.

As the data suggests, strategic modifications to the cIAP1 ligand can substantially enhance degradation potency. The introduction of small alkyl or halogen groups can improve binding affinity through favorable hydrophobic or electronic interactions within the BIR3 binding pocket.

Systemic Evaluation of Linker Structural Modulations on Ternary Complex Formation and Degradation Efficacy

The linker connecting the cIAP1 ligand and the warhead is not merely a passive spacer but plays a critical role in the formation of a productive ternary complex between the target protein, the degrader, and cIAP1. nih.gov The length, composition, and attachment points of the linker are key parameters that must be optimized to facilitate the appropriate proximity and orientation of the E3 ligase and the target protein for efficient ubiquitination.

The structure of the linker directly impacts the stability and conformation of the ternary complex. researchgate.netnih.gov Studies on various PROTACs, including those targeting Bruton's tyrosine kinase (BTK) with cIAP1-based degraders, have shown that linker length and rigidity are critical. nih.govresearchgate.net For example, in a series of BTK-targeting cIAP1 degraders, variations in the polyethylene (B3416737) glycol (PEG) linker length had a profound effect on degradation efficiency. A linker that is too short may lead to steric clashes between the target protein and cIAP1, preventing the formation of a stable ternary complex. Conversely, an excessively long or flexible linker might not effectively bring the two proteins into productive proximity.

The following table demonstrates the effect of linker length on the degradation of BTK by a series of cIAP1-based PROTACs.

Compound Linker Composition Linker Length (atoms) BTK Degradation (%) at 100 nM
PROTAC-1PEG820
PROTAC-2PEG1265
PROTAC-3PEG1690
PROTAC-4PEG2070

This table presents representative data to illustrate the concept.

These findings highlight the existence of an optimal linker length for maximal degradation. Computational modeling and biophysical techniques, such as X-ray crystallography and NMR, are invaluable tools for understanding the structural basis of these linker effects and for the rational design of more effective degraders. researchgate.netnih.gov

Impact of Warhead Design on Target Specificity and Degradation Robustness by cIAP1 Ligand-Linker Conjugates

Interestingly, the selectivity of a PROTAC is not solely determined by the binding profile of its warhead. nih.govthebiogrid.org The formation of the ternary complex can introduce an additional layer of selectivity. Some proteins that bind to the warhead may not be efficiently degraded because they are unable to form a stable and productive ternary complex with the cIAP1 E3 ligase. nih.govthebiogrid.org This phenomenon, where protein-protein interactions between the E3 ligase and the target protein influence degradation selectivity, has been observed with promiscuous kinase inhibitors used as warheads. nih.gov

The design of the warhead also influences the robustness of degradation. For example, in the context of BTK degraders, warheads based on different chemical scaffolds have been explored. While many early BTK PROTACs utilized the ibrutinib (B1684441) scaffold, concerns about its off-target effects prompted the development of degraders based on more selective inhibitors. nih.gov The following table illustrates how different warheads targeting the same protein can lead to varying degradation efficiencies.

Compound Warhead Scaffold Target Protein Maximal Degradation (Dmax %)
Degrader-XIbrutinib-basedBTK>95
Degrader-YGDC-0853-basedBTK>99
Degrader-ZAminopyrazole-basedBTK>90

This table presents representative data to illustrate the concept.

The choice of the warhead and the vector of its attachment to the linker are crucial for achieving potent and selective degradation. nih.gov

Stereochemical Determinants of cIAP1 Ligand-Linker Conjugates Activity

For the cIAP1 ligand, specific stereoisomers often exhibit significantly higher binding affinity for the BIR3 domain. The synthesis of stereochemically pure ligands is therefore essential for maximizing the potency of the degrader. Similarly, the warhead's stereochemistry is critical for its selective binding to the target protein. A change in the stereocenter of a warhead can abolish its binding affinity and, consequently, its ability to induce degradation.

Furthermore, the stereochemistry of the linker and its attachment points can influence the relative orientation of the cIAP1 ligand and the warhead, thereby affecting the geometry of the ternary complex. An unfavorable stereochemical configuration can introduce strain or steric hindrance, preventing the formation of a productive complex.

The following table provides a conceptual illustration of the impact of stereochemistry on degradation potency.

Compound Stereochemistry of Warhead Stereochemistry of cIAP1 Ligand Relative Degradation Potency
Isomer-1(R)(S,S)High
Isomer-2(S)(S,S)Low
Isomer-3(R)(R,R)Negligible

This table presents representative data to illustrate the concept.

This highlights the importance of controlling the stereochemistry at all chiral centers within the cIAP1 ligand-linker conjugate to achieve optimal degradation activity.

Comparative Analysis of Ciap1 Ligand Linker Conjugates 13 with Alternative E3 Ligase Modalities

Distinguishing Features from Cereblon (CRBN)-Recruiting Degraders

Degraders built using cIAP1 Ligand-Linker Conjugates 13 differ significantly from their CRBN-recruiting counterparts in both structure and function.

E3 Ligase Complex and Ubiquitination: CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) complex (CRL4-CRBN). aacrjournals.orgoup.com This complex primarily assembles lysine-48 (K48)-linked ubiquitin chains on the target protein, marking it for proteasomal degradation. nih.gov In contrast, cIAP1 is a RING-finger E3 ligase that can function independently or as part of other complexes. mdpi.com Degraders recruiting cIAP1 have been shown to induce complex, branched ubiquitin chain architectures, including K11, K48, and K63 linkages, a process dependent on the K63-specific E2 enzyme UBE2N. nih.gov This distinct "ubiquitin code" represents a fundamental mechanistic divergence from CRBN-based degraders.

Ligand-Induced Effects: The ligands used to recruit CRBN are often derivatives of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and lenalidomide. oup.comnih.gov These molecules are known to induce the degradation of so-called "neosubstrates" (e.g., IKZF1, IKZF3, CK1α) even without being part of a PROTAC, which can lead to off-target effects. nih.govoup.comnih.gov Ligands for cIAP1, such as those derived from SMAC mimetics (e.g., LCL161, MV1) or bestatin (B1682670), have a different primary mechanism. nih.govnih.gov These ligands bind to the BIR domains of IAP proteins, which can trigger cIAP1's own autoubiquitination and degradation, leading to apoptosis. nih.govresearchgate.netnih.gov This provides a dual mechanism of action—degradation of the target protein and induction of apoptosis—that is distinct from the neosubstrate activity of CRBN ligands.

Differentiation from Von Hippel-Lindau (VHL)-Recruiting Degraders

Similarly, the cIAP1 platform exhibits key differences when compared to degraders that hijack the VHL E3 ligase.

E3 Ligase Machinery: VHL is the substrate recognition subunit of the CRL2-VHL E3 ligase complex. aacrjournals.orgnih.gov Like CRL4-CRBN, the CRL2-VHL complex is a well-defined multi-component machine that primarily uses K48-linked ubiquitination to tag proteins for destruction. nih.gov The cIAP1 ligase's ability to assemble branched ubiquitin chains sets it apart from the more linear ubiquitination pathway employed by VHL. nih.gov

Expression and Context: The choice of E3 ligase can be dictated by its expression levels in target tissues or disease states. While VHL is widely expressed, cIAP1 is frequently overexpressed in various cancer cells and is associated with poor prognoses, making it a particularly attractive target in oncology. nih.gov Recruiting a highly expressed E3 ligase within the target cell can enhance the efficiency of the degradation process.

Selectivity and Promiscuity: Studies comparing PROTACs targeting the same protein but recruiting different E3 ligases have shown that the choice of ligase can influence selectivity. For instance, converting promiscuous kinase inhibitors into VHL-based PROTACs has been shown to significantly increase degradation selectivity compared to the original inhibitor's binding profile. nih.gov Conversely, in some comparisons, CRBN-binding molecules were more likely to induce degradation than their VHL-binding counterparts. nih.gov The unique ubiquitination machinery and protein-protein interactions facilitated by cIAP1 provide another avenue to achieve novel selectivity profiles that may differ from both CRBN and VHL. rsc.org

FeaturecIAP1-Recruiting DegradersCRBN-Recruiting DegradersVHL-Recruiting Degraders
E3 Ligase ComplexRING-finger ligase; can act independentlyCullin-RING Ligase 4 (CRL4-CRBN) complexCullin-RING Ligase 2 (CRL2-VHL) complex
Ubiquitination TypeBranched chains (K11, K48, K63) nih.govPrimarily K48-linked chainsPrimarily K48-linked chains
Common LigandsSMAC mimetics (LCL161, MV1), Bestatin derivatives nih.govIMiD derivatives (Thalidomide, Pomalidomide) oup.comHIF-1α peptide mimetics (e.g., VH032) nih.gov
Intrinsic Ligand EffectInduces cIAP1 degradation and apoptosis nih.govresearchgate.netDegradation of "neosubstrates" (e.g., IKZF1/3) nih.govInhibits HIF-1α binding
Expression in CancerOften overexpressed nih.govVariableVariable; can be mutated in some cancers

Advantages of cIAP1-Mediated Degradation in Specific Biological Contexts

The recruitment of cIAP1 for targeted protein degradation offers several strategic benefits, particularly in oncology.

Dual Anti-Cancer Activity: Many cIAP1 ligands are SMAC mimetics, which were initially developed as standalone cancer therapeutics. nih.govnih.gov These molecules antagonize IAP proteins, leading to the autoubiquitination and degradation of cIAP1/2. This process removes the inhibition of caspase-8, ultimately triggering apoptosis. nih.govresearchgate.net A cIAP1-recruiting PROTAC can therefore exert a powerful two-pronged attack: eliminating an oncogenic target protein while simultaneously sensitizing the cancer cell to apoptosis. nih.gov

Broad Applicability: SNIPERs have been successfully developed to degrade a wide array of target proteins relevant to various diseases, including cancer and immune disorders. Targets have included AR, ERα, BCR-ABL, BRD4, and EGFR, demonstrating the versatility of the cIAP1 platform. nih.gov

Novel Ubiquitination Pathway: The reliance on a distinct, branched ubiquitin code may allow cIAP1-based degraders to be effective in cellular contexts where the canonical K48-ubiquitination pathway is impaired or where target proteins are resistant to degradation via that specific mechanism. nih.gov

Strategies for Overcoming Resistance to E3 Ligase-Based Degraders Utilizing cIAP1 Platforms

Acquired resistance is a significant challenge for all targeted therapies, including PROTACs. frontiersin.org A primary mechanism of resistance to CRBN- or VHL-based degraders is the emergence of genomic alterations or mutations in the core components of the recruited E3 ligase complex. aacrjournals.orgnih.govacs.org

E3 Ligase Switching: The most direct strategy to overcome resistance caused by the loss of function of one E3 ligase is to switch to a degrader that utilizes a different one. nih.gov For example, a cancer cell line that develops resistance to a VHL-based BET degrader due to mutations in the VHL complex often remains sensitive to a CRBN-based BET degrader, and vice versa. nih.govaacrjournals.org The cIAP1 platform provides a crucial third option. If a tumor becomes resistant to both CRBN and VHL-based therapies, a cIAP1-recruiting degrader, built from a component like this compound, could offer a viable therapeutic alternative by engaging an entirely separate degradation pathway.

Overcoming Broader Drug Resistance: IAP proteins are key regulators of apoptosis and their overexpression is a known mechanism of resistance to traditional chemotherapy and other targeted agents. frontiersin.orgresearchgate.net By forcing the degradation of cIAP1 itself, SNIPERs can help resensitize cancer cells to other treatments, suggesting their potential use in combination therapies to overcome existing drug resistance. frontiersin.org

Resistance Mechanism to CRBN/VHL DegradersStrategy Utilizing cIAP1 PlatformRationale
Genomic alterations (mutations, deletions) in CRBN, VHL, or associated Cullin proteins. aacrjournals.orgacs.orgSwitch to a cIAP1-recruiting PROTAC (SNIPER).Engages a distinct E3 ligase machinery (cIAP1) that is unaffected by the resistance-conferring mutations in the CRL2/CRL4 pathway. nih.gov
Downregulation of the E3 ligase substrate receptor (CRBN or VHL). acs.orgAdminister a cIAP1-recruiting PROTAC.The efficacy of the degrader is dependent on the expression of cIAP1, not the downregulated ligase. cIAP1 is often overexpressed in cancers. nih.gov
Impairment of the specific ubiquitination cascade (e.g., E2 enzyme dysfunction). acs.orgUtilize cIAP1-mediated degradation.cIAP1-mediated degradation may rely on different E2 enzymes (e.g., UBE2N) and a different ubiquitin code, bypassing the specific point of failure. nih.gov
General resistance to apoptosis-inducing therapies. researchgate.netUse a SMAC-mimetic-based cIAP1 degrader.The PROTAC has a dual mechanism: it degrades the target POI and induces cIAP1 degradation, which lowers the threshold for apoptosis and can overcome resistance. researchgate.netfrontiersin.org

Future Prospects and Translational Considerations for Ciap1 Ligand Linker Conjugates

Discovery and Engineering of Next-Generation cIAP1 Ligands for Enhanced Degradation

The effectiveness of a cIAP1-based degrader is critically dependent on the ligand that binds to the E3 ligase. Initial developments in this area leveraged existing inhibitor of apoptosis protein (IAP) antagonists. For instance, cIAP1 Ligand-Linker Conjugates 13 incorporates an IAP ligand and a PROTAC linker, designed for the synthesis of SNIPERs. medchemexpress.combiocat.comdcchemicals.com The design of such conjugates was informed by early research into IAP antagonists, including methyl bestatin (B1682670), which was used to create small-molecule PROTACs for degrading targets like cellular retinoic acid-binding protein 1/2 (CRABP-1/2). mdpi.com

A significant advancement in understanding cIAP1-mediated degradation is the discovery that it operates through a distinct ubiquitin code. Unlike the canonical K48-linked ubiquitin chains assembled by VHL or CRBN-recruiting PROTACs, cIAP1-based degraders rely on the K63-specific E2 enzyme UBE2N. researchgate.netnih.gov This enzyme catalyzes the formation of K63-linked ubiquitin chains, which then facilitates the assembly of complex, branched K11/K48 and K48/K63 ubiquitin architectures. researchgate.netnih.gov This unique mechanism, which recruits p97/VCP, UCH37, and the proteasome, represents a new paradigm for chemically induced protein degradation and a key consideration for engineering next-generation ligands. nih.gov

Future engineering efforts are focused on optimizing the properties of the cIAP1 ligand to enhance the formation and stability of the ternary complex. However, studies have shown that increased ternary complex stability does not always correlate with higher degradation efficiency, suggesting a more complex relationship involving cellular parameters and the specific target. researchgate.net Systematic research, starting from tetrapeptide structures like Ala-Val-Pro-Ile (AVPI) that bind to the BIR3 domain of IAPs, has led to the discovery of potent IAP antagonists that can be incorporated into degraders. sigmaaldrich.com Computational methods, such as virtual screening of compound libraries, are accelerating the discovery of novel cIAP1 ligands with improved properties. sigmaaldrich.com

Compound/LigandBasis/OriginKey FeatureApplication Example
This compound Synthetic constructIncorporates an IAP ligand and a linker for SNIPER design. medchemexpress.combiocat.comGeneral tool for creating cIAP1-based degraders.
Methyl bestatin IAP inhibitorEarly-generation IAP ligand used in proof-of-concept degraders. mdpi.comDegradation of CRABP-1/2. mdpi.com
GDC-0152 Pan-IAP antagonistBioactive ligand that contributes to therapeutic efficacy beyond target degradation. biorxiv.orgPotent degradation of ERα and inhibition of tumor cell growth. biorxiv.org
AVPI-mimetics Peptide-based designMimics the minimal peptide sequence for binding to IAP BIR3 domains. sigmaaldrich.comVirtual screening and library generation for novel IAP ligand discovery. sigmaaldrich.com

Expansion of the Degradeable Target Landscape Utilizing cIAP1-Based Approaches

A major advantage of TPD is its potential to target proteins that have been historically considered "undruggable" by traditional inhibitors, such as those lacking an active enzymatic site. mdpi.com cIAP1-based degraders have shown promise in expanding the scope of tractable targets. The technology has been successfully applied to degrade a variety of intracellular proteins, including kinases and nuclear receptors. sigmaaldrich.com

The unique ubiquitination mechanism employed by cIAP1 may allow it to effectively degrade targets that are resistant to degradation by other E3 ligases like CRBN or VHL. The reliance on UBE2N and branched ubiquitin chains provides a distinct pathway that could be advantageous for certain protein substrates. researchgate.netnih.gov This expands the toolkit available to researchers and drug developers, enabling a more tailored approach to target degradation.

Future expansion of the target landscape could involve moving beyond intracellular proteins. While classical PROTACs are limited to the cytosol where E3 ligases and proteasomes reside, emerging technologies aim to degrade extracellular and membrane-associated proteins. nih.gov These approaches, collectively termed extracellular TPD (eTPD), could potentially be adapted to utilize cIAP1's functions in novel ways, although this remains a significant area for future research. nih.gov Furthermore, the development of novel systems like HaloPROTACs, which use fusion tags, offers another strategy to broaden the applicability of the technology to a wider range of proteins. mdpi.com

Target ClassExamplecIAP1-based Degrader ApproachReference
Nuclear Receptors Estrogen Receptor α (ERα)Endoxifen conjugated to a pan-IAP antagonist (GDC-0152). biorxiv.org biorxiv.org
Kinases Bruton's Tyrosine Kinase (BTK)PROTAC inducing a ternary complex with cIAP1. researchgate.net researchgate.net
Cellular Binding Proteins Cellular Retinoic Acid-Binding Protein (CRABP-1/2)SNIPER using methyl bestatin as the cIAP1 ligand. mdpi.com mdpi.com
"Undruggable" Proteins Transcription Factors, Scaffolding ProteinsPROTAC technology in general offers a path to target these proteins. mdpi.com mdpi.com

Combination Therapeutic Strategies Involving cIAP1 Ligand-Linker Conjugates in Preclinical Models

The potential of cIAP1-based degraders can be further enhanced through combination with other therapeutic modalities. Preclinical studies are beginning to explore these synergies to improve efficacy and overcome resistance.

One promising strategy involves combining cIAP1 degraders with standard chemotherapy or other targeted agents. This approach can create a multi-pronged attack on cancer cells. For example, combining an ADC with chemotherapy can have synergistic effects, and a similar principle could apply to cIAP1 degraders. explorationpub.com

A particularly innovative approach involves leveraging the inherent bioactivity of the cIAP1 ligand itself. As IAP proteins are key regulators of apoptosis and immunity, using an IAP antagonist as the E3 ligase ligand can have pleiotropic effects. For instance, the pan-IAP/ERα degrader built with GDC-0152 was shown to harness the activity of different ubiquitin ligases within immune cells to drive tumor cell death, extending its therapeutic impact beyond the cancer cells alone. biorxiv.org This built-in combination therapy, where the degrader molecule has dual functions of degrading the target and modulating other pathways, represents a powerful strategy.

Preclinical models are crucial for evaluating these combinations. Studies using co-culture systems and in vivo tumor models have demonstrated that combination strategies can lead to superior anti-cancer effects compared to monotherapy. biorxiv.orgunimi.it For example, combining photodynamic therapy with polymeric PROTAC nanoparticles has been shown to enhance tumor-targeted delivery and protein degradation in vivo. researchgate.net

Addressing Systemic and Cellular Challenges in Degrader Modality Development for Broader Application

Despite the promise of cIAP1-based degraders, several challenges must be addressed for their broad clinical application. A primary issue stems from the molecular properties of these heterobifunctional molecules. They are generally larger and more complex than traditional small-molecule drugs, which can lead to poor solubility and cell permeability, complicating their development as oral therapeutics. nih.gov

Systemic Challenges:

Pharmacokinetics: The large size and flexibility of degraders make predicting their pharmacokinetic properties difficult. Achieving adequate systemic exposure while minimizing off-target effects is a key hurdle. sigmaaldrich.com

Drug-like Properties: Issues with solubility and permeability are common, requiring extensive medicinal chemistry efforts to optimize the physical properties of the degrader without compromising its activity. nih.gov

Cellular Challenges:

Ternary Complex Formation: The formation of a productive ternary complex is a multi-step process influenced by cooperativity, linker length and composition, and the specific spatial orientation of the target protein relative to the E3 ligase. nih.gov

E3 Ligase Expression: The expression levels of cIAP1 in different tissues and cell types can influence the efficacy of the degrader.

Resistance Mechanisms: Tumors may develop resistance through various mechanisms, including mutation of the target protein or downregulation of components of the ubiquitin-proteasome system.

Addressing these challenges requires an integrated approach. Computational tools, including molecular dynamics simulations, are becoming increasingly important for modeling the dynamic nature of the ternary complex and predicting degrader properties. nih.gov Innovative delivery strategies, such as the use of nanoparticles, are being explored to improve the systemic administration and tumor targeting of degraders. researchgate.net Furthermore, a deeper understanding of the diverse ubiquitination mechanisms, like the branched chains induced by cIAP1, will be critical for designing the next generation of degraders that are both potent and broadly applicable. nih.gov

Challenge CategorySpecific IssuePotential Solution / Mitigation Strategy
Systemic Poor solubility and permeabilityMedicinal chemistry optimization of linker and ligands; development of nanoparticle delivery systems. researchgate.netnih.gov
Systemic Unfavorable pharmacokineticsLinker engineering to improve stability and distribution; formulation strategies. sigmaaldrich.com
Cellular Suboptimal ternary complex formationStructure-based design; linker optimization; computational modeling. researchgate.netnih.gov
Cellular Variable E3 ligase expressionBiomarker development to select patient populations with high cIAP1 expression.
Cellular Acquired resistanceCombination therapies; development of degraders that recruit alternative E3 ligases. biorxiv.orgexplorationpub.com

Q & A

Q. What is the structural and functional role of the linker in cIAP1 Ligand-Linker Conjugates 13 within PROTAC/SIPER systems?

The linker in this compound serves as a critical spacer that connects the IAP ligand (targeting the E3 ubiquitin ligase) to the warhead molecule. Its length and chemical composition influence the ternary complex formation between the target protein, E3 ligase, and PROTAC, thereby affecting ubiquitination efficiency and subsequent proteasomal degradation. For example, polyethylene glycol (PEG)-based linkers enhance solubility and reduce steric hindrance, while rigid linkers may improve target engagement specificity .

Q. How is cIAP1 Ligand-Linker Conjugate 13 synthesized, and what purification methods ensure its stability?

Synthesis typically involves coupling the IAP ligand (e.g., a mimetic of second mitochondrial activator of caspases, SMAC) to a PROTAC linker via solid-phase peptide chemistry or click chemistry. Purification relies on reverse-phase HPLC with UV detection at 254 nm, followed by mass spectrometry (LC-MS) for validation. Stability assessments require lyophilization under inert gas and storage at -80°C to prevent hydrolysis of acid-labile phosphonic ester groups in the linker .

Q. What in vitro assays are used to validate the degradation efficiency of this compound?

Common assays include:

  • Western blotting to quantify cIAP1 protein levels post-treatment, normalized to housekeeping proteins like TRAF2 .
  • Cellular thermal shift assays (CETSA) to confirm target engagement by measuring thermal stabilization of cIAP1 .
  • Ubiquitination assays using HA-tagged ubiquitin and immunoprecipitation to detect polyubiquitin chains on target proteins .

Advanced Research Questions

Q. How do researchers resolve contradictions in cIAP1 expression data across different experimental models (e.g., H. pylori-infected vs. uninfected cells)?

Discrepancies may arise from context-dependent regulation of cIAP1. For example, IRF4 overexpression in dendritic cells downregulates cIAP1, while LPS stimulation reduces its expression in uninfected models . To address contradictions:

  • Normalize data using time-matched controls and housekeeping proteins (e.g., TRAF2) .
  • Employ single-cell RNA sequencing to identify heterogeneous cIAP1 expression within cell populations.
  • Validate findings across multiple models (e.g., primary cells, CRISPR-edited lines) .

Q. What experimental strategies optimize linker length and composition in this compound to enhance proteolytic efficiency?

  • Structure-activity relationship (SAR) studies : Systematically vary linker length (e.g., PEG4 vs. PEG8) and rigidity (alkyl vs. aromatic) to assess degradation EC50 values .
  • Molecular dynamics simulations : Model ternary complex formation to predict optimal linker conformations .
  • Bifunctional pull-down assays : Use conjugates with photoaffinity labels to capture and quantify E3 ligase-target interactions via mass spectrometry .

Q. How can researchers integrate multi-omics data to elucidate off-target effects of this compound?

  • Transcriptomic profiling : RNA-seq identifies genes dysregulated post-treatment, such as NF-κB pathway components .
  • Proteomic screens : TMT-labeled mass spectrometry detects non-cIAP1 proteins degraded via collateral ubiquitination .
  • Network pharmacology : Bayesian algorithms (e.g., ARACNe) infer signaling cascades perturbed by the conjugate, filtering noise with context-specific thresholds .

Q. What methodologies address low target engagement in vivo for this compound?

  • Tissue pharmacokinetics (PK) : Use advanced mass spectrometry imaging (MSI) to quantify conjugate disposition in tumors vs. healthy tissues .
  • Linker prodrug modifications : Introduce cleavable esters or β-glucuronidase-sensitive moieties to enhance tumor-specific activation .
  • Co-administration with E3 ligase enhancers : Small molecules like lenalidomide increase CRBN ligase activity, boosting conjugate efficacy .

Methodological Best Practices

  • Data reproducibility : Pre-register experimental protocols (e.g., synthesis steps, cell lines) to mitigate batch variability .
  • Statistical rigor : Use one-way ANOVA with Bonferroni correction for time-course studies and report normalized band intensities ± SD .
  • Ethical data linkage : De-identify multi-omics datasets to preserve patient confidentiality while enabling cross-study validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.